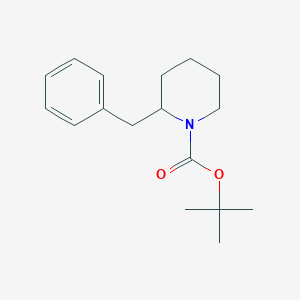
1-(Trifluorometil)-4-cloro-2-metilbenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6ClF3. It has a molecular weight of 194.58 . The IUPAC name for this compound is 2-chloro-4-methyl-1-(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-methyl-1-(trifluoromethyl)benzene” is 1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with a chlorine atom, a methyl group, and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-1-(trifluoromethyl)benzene” is a liquid at room temperature . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
1. Activación del enlace C–F en síntesis orgánica Los grupos trifluorometilo, como los que se encuentran en “1-(Trifluorometil)-4-cloro-2-metilbenceno”, se utilizan a menudo en síntesis orgánica para la activación del enlace C–F. Esto puede implicar varias reacciones de sustitución, incluida la sustitución de tipo S_N2′ aniónica, la sustitución de tipo S_N1′ catiónica, la sustitución ipso y la funcionalización desfluorante con metales de transición o catalizadores fotoredox .
Síntesis de productos químicos orgánicos fluorados
El compuesto se puede utilizar en la síntesis de productos químicos orgánicos fluorados, que son cada vez más importantes en la investigación debido a sus propiedades únicas. Por ejemplo, en la industria de protección de cultivos, más del 50 % de los pesticidas lanzados en las últimas dos décadas han sido fluorados .
Aplicaciones farmacéuticas
En la investigación farmacéutica, los grupos trifluorometilo son componentes clave en la síntesis de varios fármacos. Pueden estar involucrados en múltiples etapas de la síntesis de fármacos, como la desprotección de grupos protectores o como intermediarios en reacciones .
Mecanismo De Acción
Target of Action
As a benzene derivative, it may interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzene derivatives often act through electrophilic aromatic substitution reactions . The trifluoromethyl group is an electron-withdrawing group, which can influence the reactivity of the benzene ring .
Biochemical Pathways
Benzene derivatives can undergo reactions at the benzylic position, which may influence various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Benzene derivatives can have various effects depending on their specific substituents and the cells or tissues they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity can affect its stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CMTB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. In addition, 4-CMTB is non-volatile, which makes it easy to use in experiments. However, there are some limitations to using 4-CMTB in laboratory experiments. The compound is toxic and can be irritating to the skin, eyes, and respiratory system. In addition, the compound is unstable and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for research on 4-CMTB. One potential area of research is to further explore the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research could be done to explore the potential toxicity and stability of the compound. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing and storing 4-CMTB.
Métodos De Síntesis
4-CMTB can be synthesized from 4-chloro-2-methylbenzaldehyde and trifluoromethyl hypochlorite. This reaction proceeds in two steps: first, the aldehyde is reacted with the hypochlorite to form a chlorohydrin, and then the chlorohydrin is hydrolyzed to form 4-CMTB. This reaction is carried out in an inert atmosphere, such as nitrogen, and can be done at room temperature.
Safety and Hazards
The compound has been assigned the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Propiedades
IUPAC Name |
4-chloro-2-methyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXLVNJPMZXECS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507698 |
Source


|
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13630-22-3 |
Source


|
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)



![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)







![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
